molecular formula C10H11ClFNO2 B2418857 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2375270-46-3

1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2418857
CAS No.: 2375270-46-3
M. Wt: 231.65
InChI Key: YULLSEBXMGMOMY-UHFFFAOYSA-N
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Description

“1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2375270-46-3 . It has a molecular weight of 231.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-(4-amino-2-fluorophenyl)cyclopropane-1-carboxylic acid hydrochloride . The InChI Code is 1S/C10H10FNO2.ClH/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.65 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has focused on developing efficient synthetic methods for compounds related to 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride. For instance, Zhou et al. (2021) established a high-yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting the importance of multi-step nucleophilic substitution reactions and ester hydrolysis in the synthesis process (Zhou et al., 2021).

  • Crystal Structure Analysis : The compound's structure and conformation have been studied using various techniques. For example, Lu et al. (2021) conducted a synthesis and crystal structure analysis of a related molecule with antiproliferative activity, providing insights into the structural aspects of these compounds (Lu et al., 2021).

Biological Activities and Pharmaceutical Research

  • Biological Activities : Compounds containing cyclopropane moieties, like 1-aminocyclopropane-1-carboxylic acid and its analogs, have been found to exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. Coleman and Hudson (2016) discussed these activities, emphasizing the importance of these compounds in scientific research (Coleman & Hudson, 2016).

  • mGluR Agonist Activity : Research by Ivashkin et al. (2015) on the mGluR agonist activity of stereoisomers of a similar compound, 1-amino-2-fluoro-2-(phosphonomethyl)cyclopropane-1-carboxylic acid (FAP4), demonstrated the potential of fluorocyclopropanes with amino-acid functions in developing potent mGluR agonists (Ivashkin et al., 2015).

Applications in Enzymatic and Chemical Processes

  • Biocatalytic Synthesis : Zhu et al. (2018) explored the biocatalytic asymmetric synthesis of vinyl-ACCA, a derivative of 1-aminocyclopropane-1-carboxylic acid, using a newly isolated Sphingomonas aquatilis. This research signifies the potential applications of these compounds in enzymatic processes for pharmaceutical synthesis (Zhu et al., 2018).

  • Chemical Modification and Analysis : Research has also focused on the chemical modification and analysis of cyclopropane derivatives, enhancing our understanding of their structural and functional properties. This includes studies on 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid by Xin-y (2013), which illustrates the diverse chemical properties and potential applications of these compounds in various fields (Xin-y, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(4-amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULLSEBXMGMOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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